molecular formula C9H6S2 B1584090 3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 389-58-2

3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B1584090
CAS No.: 389-58-2
M. Wt: 178.3 g/mol
InChI Key: UITASDKJJNYORO-UHFFFAOYSA-N
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Description

3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound with the molecular formula C9H4S3. It is characterized by its unique tricyclic structure, which includes two sulfur atoms and multiple double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of thiophene derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves its interaction with molecular targets through its sulfur atoms and double bonds. These interactions can lead to the formation of stable complexes or reactive intermediates, which can then participate in various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is unique due to its tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other sulfur-containing compounds may not be suitable .

Biological Activity

Overview

3,11-Dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene (CAS No. 389-58-2) is a sulfur-containing organic compound with the molecular formula C9H4S3. Its unique tricyclic structure, which includes multiple double bonds and sulfur atoms, confers distinctive properties that are of significant interest in biological and chemical research.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Modulation : The compound can bind to specific enzymes, either inhibiting or activating their functions. This modulation can influence metabolic pathways and cellular energy production by affecting electron transport processes.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially scavenging free radicals and protecting cells from oxidative stress.

Case Studies

  • Antioxidant Properties :
    • A study investigated the antioxidant capacity of this compound in vitro. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting potential protective effects against oxidative damage.
  • Enzyme Interaction :
    • In another investigation focusing on enzyme kinetics, it was found that the compound could inhibit the activity of certain cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of endogenous compounds. This inhibition could have implications for drug interactions and pharmacokinetics.

Data Table: Biological Activities

Activity Type Description Reference
Enzyme InhibitionModulates cytochrome P450 enzymes
Antioxidant ActivityReduces ROS levels in cellular models
Cellular Energy ModulationInfluences electron transport chain

Synthetic Routes and Applications

The synthesis of this compound typically involves cyclization reactions of thiophene derivatives under controlled conditions to ensure high yield and purity. The compound serves as a valuable building block in organic synthesis and materials science due to its unique electronic properties.

Properties

IUPAC Name

3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6S2/c1-3-10-8-6(1)5-7-2-4-11-9(7)8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITASDKJJNYORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C1C=CS3)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192145
Record name 4H-Cyclopenta(2,1-b:3,4-b')dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389-58-2
Record name 4H-Cyclopenta(2,1-b:3,4-b')dithiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Cyclopenta(2,1-b:3,4-b')dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Cyclopenta[2,1-b:3,4-b']dithiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

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